Silane, diisothiocyanatodimethyl-

Description

Significance within Organosilicon Chemistry

Organosilicon chemistry is a vast and rapidly evolving field, with compounds that find use in everything from sealants and adhesives to advanced electronics and biomedical devices. The significance of diisothiocyanatodimethylsilane within this field stems from its bifunctional nature. The dimethylsilyl moiety, (CH₃)₂Si<, is a common structural unit in silicones, imparting flexibility and thermal stability to polymers. The two isothiocyanate (-N=C=S) groups are highly reactive functionalities, capable of undergoing a variety of addition reactions, particularly with nucleophiles such as amines and alcohols. This dual characteristic allows diisothiocyanatodimethylsilane to act as a bridge between inorganic and organic materials, or as a crosslinking agent to create complex polymer networks.

Overview of Isothiocyanate Functionalized Silanes

Isothiocyanate-functionalized silanes are a class of compounds that combine the properties of a silane (B1218182) with the reactivity of the isothiocyanate group. nih.gov These compounds are valuable reagents in surface chemistry and materials science. buffalo.eduethz.ch The silane portion of the molecule can form strong, stable bonds with hydroxyl-rich surfaces like glass, silica (B1680970), and certain metal oxides. ethz.ch The isothiocyanate group, on the other hand, provides a reactive handle for the covalent attachment of a wide range of molecules, including proteins, enzymes, and other organic polymers. This makes isothiocyanate-functionalized silanes excellent adhesion promoters and surface modification agents. nih.gov

Historical Context of Research on Diisothiocyanatodimethylsilane

While specific historical research focused solely on diisothiocyanatodimethylsilane is not extensively documented in readily available literature, its development can be viewed within the broader context of the exploration of organosilicon and isothiocyanate chemistry. The "Direct Process" for the synthesis of methylchlorosilanes, discovered by Eugene G. Rochow in the 1940s, was a pivotal moment that made organosilicon compounds widely accessible. acs.org This discovery paved the way for the synthesis of a vast array of organosilane derivatives. Concurrently, the chemistry of isothiocyanates has been a subject of study for over a century, with significant advancements in their synthesis and understanding of their reactivity. rsc.org The synthesis of compounds like diisothiocyanatodimethylsilane likely emerged from the logical combination of these two established fields of chemistry, driven by the search for novel monomers and crosslinking agents for polymer synthesis and materials modification. Early investigations into the reactions of halosilanes with various salts, including thiocyanates, would have been the foundational work leading to the preparation of such compounds. researchgate.net

Synthesis and Physicochemical Properties

The synthesis and properties of diisothiocyanatodimethylsilane are dictated by the nature of the silicon-carbon and silicon-nitrogen bonds, as well as the reactivity of the isothiocyanate groups.

Structure

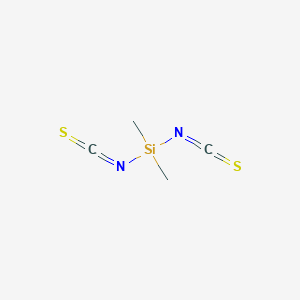

2D Structure

3D Structure

Properties

IUPAC Name |

diisothiocyanato(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2Si/c1-9(2,5-3-7)6-4-8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCKEPKWCKHBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065357 | |

| Record name | Silane, diisothiocyanatodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13125-51-4 | |

| Record name | Diisothiocyanatodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13125-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, diisothiocyanatodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diisothiocyanatodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, diisothiocyanatodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisothiocyanatodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANE, DIISOTHIOCYANATODIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5WHJ43DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Diisothiocyanatodimethysilane

Synthetic Methodologies

The primary and most direct route to diisothiocyanatodimethylsilane involves the reaction of dichlorodimethylsilane (B41323) with a suitable thiocyanate (B1210189) salt. This is a classic nucleophilic substitution reaction at the silicon center.

A typical synthesis would involve reacting dichlorodimethylsilane with a salt such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in an aprotic solvent. The reaction proceeds as follows:

(CH₃)₂SiCl₂ + 2 KSCN → (CH₃)₂Si(NCS)₂ + 2 KCl

The choice of solvent is crucial to facilitate the reaction and ensure good yields. The resulting potassium chloride (KCl) is insoluble in many organic solvents and can be removed by filtration. Subsequent purification of the diisothiocyanatodimethylsilane can be achieved by distillation under reduced pressure.

Physicochemical Characteristics

While extensive experimental data for diisothiocyanatodimethylsilane is not widely published, its physicochemical properties can be inferred from its structure and comparison with analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₆N₂S₂Si |

| Molecular Weight | 186.33 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure |

| Solubility | Soluble in common aprotic organic solvents (e.g., THF, toluene, dichloromethane). Expected to be reactive with protic solvents like water and alcohols. |

| Spectroscopic Data | IR Spectroscopy: Expect strong characteristic absorption bands for the -N=C=S group (around 2050-2150 cm⁻¹) and Si-CH₃ bonds (around 1260 cm⁻¹ and 800 cm⁻¹). researchgate.netgelest.comNMR Spectroscopy: ¹H NMR would show a singlet for the methyl protons. ¹³C NMR would show signals for the methyl carbons and the isothiocyanate carbon. ²⁹Si NMR would provide information about the silicon environment. |

Reactivity and Chemical Transformations

The reactivity of diisothiocyanatodimethylsilane is dominated by the electrophilic nature of the silicon atom and the high reactivity of the isothiocyanate functional groups.

Reactions at the Isothiocyanate Group

The isothiocyanate group is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity allows for a wide range of chemical transformations.

Reaction with Amines: Diisothiocyanatodimethylsilane reacts readily with primary and secondary amines to form substituted thioureas. This reaction is fundamental to its use as a crosslinking agent in polymer systems containing amine functionalities.

(CH₃)₂Si(NCS)₂ + 2 R₂NH → (CH₃)₂Si(NHC(=S)NR₂)₂

Reaction with Alcohols and Water: In the presence of alcohols or water, the isothiocyanate groups can react to form thiocarbamates or, upon hydrolysis, can lead to the formation of amines and release of carbonyl sulfide. This sensitivity to moisture necessitates handling the compound under anhydrous conditions.

Reactions Involving the Silicon Center

Applications in Materials Science

The bifunctional nature of diisothiocyanatodimethylsilane makes it a valuable component in the design and synthesis of advanced materials.

Mechanistic Investigations of Diisothiocyanatodimethysilane Reactivity

Reactivity of the Isothiocyanate Group

The isothiocyanate (–N=C=S) group is a versatile functional group known for its electrophilic character at the central carbon atom. This electrophilicity drives its reactivity towards a wide array of nucleophiles and its participation in cycloaddition reactions.

Nucleophilic Addition Reactions

The most characteristic reaction of isothiocyanates is the nucleophilic addition to the electrophilic carbon atom of the heterocumulene system. wikipedia.org This reaction is initiated by the attack of a nucleophile (Nu⁻) on the central carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product. A variety of nucleophiles, including amines, alcohols, and thiols, can participate in this reaction, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.

The general mechanism for the nucleophilic addition to an isothiocyanate group is as follows:

Nucleophilic Attack: The lone pair of electrons on the nucleophile attacks the electrophilic carbon of the isothiocyanate group. Simultaneously, the pi electrons of the C=N bond shift to the nitrogen atom, and the pi electrons of the C=S bond shift to the sulfur atom, creating a resonance-stabilized anion.

Protonation: The resulting anionic intermediate is subsequently protonated, typically by a solvent molecule or a mild acid, to give the final stable addition product. nih.govyoutube.com

In the case of diisothiocyanatodimethylsilane, the presence of two isothiocyanate groups allows for the reaction to occur once or twice, leading to mono- or di-adducts depending on the stoichiometry of the reactants. For example, the reaction with primary amines (R'NH₂) leads to the formation of N,N'-disubstituted silyl-thioureas.

Table 1: Representative Nucleophilic Addition Reactions of Diisothiocyanatodimethylsilane

| Nucleophile (Nu-H) | Reactant | Product Structure (Mono-adduct) | Product Class |

| Primary Amine (R'NH₂) | Diisothiocyanatodimethylsilane | (CH₃)₂Si(NCS)(NHC(S)NHR') | Silyl-Thiourea |

| Alcohol (R'OH) | Diisothiocyanatodimethylsilane | (CH₃)₂Si(NCS)(OC(S)NH₂) | Silyl-Thiocarbamate |

| Thiol (R'SH) | Diisothiocyanatodimethylsilane | (CH₃)₂Si(NCS)(SC(S)NH₂) | Silyl-Dithiocarbamate |

Cycloaddition Reactions and Heterocycle Formation

Isothiocyanates are valuable precursors for the synthesis of a wide variety of heterocyclic compounds through cycloaddition reactions. rsc.orgnih.gov They can participate in these reactions as either a 2π electron component (reacting via the C=S or C=N bond) or as a 4π electron component in certain cases. The versatility of isothiocyanates in cycloadditions makes them useful building blocks in organic synthesis. mdpi.com

One common type of reaction is the [3+2] cycloaddition with 1,3-dipoles, such as azides or nitrile oxides, which leads to the formation of five-membered heterocycles. scite.ai For instance, the reaction of an isothiocyanate with an azide (B81097) can yield a thiadiazole derivative. Another important class of reactions is the [4+2] cycloaddition (Diels-Alder type reaction), where the isothiocyanate can act as a dienophile.

While specific studies on diisothiocyanatodimethylsilane in cycloaddition reactions are not extensively documented, the reactivity of the isothiocyanate group suggests its potential for forming various heterocyclic structures. researchgate.net The reaction with a suitable diene, for example, could lead to the formation of a six-membered ring containing sulfur and nitrogen. The bifunctional nature of diisothiocyanatodimethylsilane could also allow for the formation of polymeric materials or complex bridged heterocyclic systems.

Table 2: Potential Cycloaddition Pathways for Heterocycle Synthesis

| Reaction Type | Reactant Partner | Potential Heterocyclic Product |

| [3+2] Cycloaddition | Azide (RN₃) | Thiadiazole derivative |

| [3+2] Cycloaddition | Nitrone | Oxathiazole derivative |

| [4+2] Cycloaddition | Diene | Thiazine derivative |

Coordination Behavior in Organometallic Systems

The isothiocyanate group can coordinate to metal centers in several ways, acting as a versatile ligand in organometallic chemistry. nih.gov The coordination can occur through the nitrogen atom (M-NCS, isothiocyanato), the sulfur atom (M-SCN, thiocyanato), or by bridging between two metal centers (M-NCS-M'). The bonding mode is influenced by factors such as the electronic and steric properties of the metal center and the other ligands present in the complex.

In the context of silyl (B83357) isothiocyanates, the coordination chemistry is an active area of research. lookchem.comresearchgate.net The reaction of bis(silyl) palladium(II) complexes with organic isothiocyanates has been shown to yield dithiocarbonimidato or diphenylsilanedithiolato palladium(II) complexes, demonstrating the rich reactivity of the isothiocyanate group in the presence of transition metals. lookchem.com The isothiocyanate ligand can exhibit different coordination modes, including η¹-S, η¹-N, or bridging. The presence of the dimethylsilyl group in diisothiocyanatodimethylsilane can also influence the electronic properties of the isothiocyanate ligand and its coordination behavior.

Table 3: Possible Coordination Modes of Diisothiocyanatodimethylsilane in Organometallic Complexes

| Coordination Mode | Description |

| η¹-N (Isothiocyanato) | The ligand binds to the metal center through the nitrogen atom. |

| η¹-S (Thiocyanato) | The ligand binds to the metal center through the sulfur atom. |

| µ-N,S (Bridging) | The ligand bridges two metal centers, with the nitrogen atom coordinated to one metal and the sulfur atom to another. |

Reactivity at the Silicon Center

The silicon atom in diisothiocyanatodimethylsilane is bonded to two methyl groups and two nitrogen atoms of the isothiocyanate groups. The Si-N bond is susceptible to cleavage, particularly through hydrolysis, which initiates condensation reactions. The stability of the Si-C bonds is also a key aspect of its chemistry.

Hydrolysis and Condensation Mechanisms

The Si-NCS bond in diisothiocyanatodimethylsilane is readily hydrolyzed by water. This process is analogous to the hydrolysis of other halos- and pseudohalosilanes. The hydrolysis occurs in a stepwise manner, where one or both of the isothiocyanate groups are replaced by hydroxyl groups to form silanols.

The mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon center. This is often followed by the elimination of isothiocyanic acid (HNCS). The resulting silanol (B1196071) intermediates, such as dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), are generally unstable and readily undergo condensation reactions.

Condensation involves the reaction between two silanol groups to form a siloxane (Si-O-Si) bond and a molecule of water. Alternatively, a silanol group can react with a remaining isothiocyanate group to form a siloxane bond and release HNCS. These condensation reactions can lead to the formation of linear or cyclic polysiloxanes. The extent of polymerization and the structure of the final product depend on the reaction conditions, such as temperature, pH, and the concentration of water. researchgate.netresearchgate.netscispace.com

Table 4: Key Steps in the Hydrolysis and Condensation of Diisothiocyanatodimethylsilane

| Step | Reactants | Products |

| Hydrolysis (Step 1) | (CH₃)₂Si(NCS)₂ + H₂O | (CH₃)₂Si(NCS)(OH) + HNCS |

| Hydrolysis (Step 2) | (CH₃)₂Si(NCS)(OH) + H₂O | (CH₃)₂Si(OH)₂ + HNCS |

| Condensation (Silanol-Silanol) | 2 (CH₃)₂Si(OH)₂ | HO[(CH₃)₂SiO]₂H + H₂O |

| Condensation (Silanol-NCS) | (CH₃)₂Si(OH)₂ + (CH₃)₂Si(NCS)₂ | (NCS)(CH₃)₂Si-O-Si(CH₃)₂(OH) + HNCS |

Silicon-Carbon Bond Stability and Transformations

The silicon-carbon (Si-C) bonds in diisothiocyanatodimethylsilane are generally stable. wikipedia.org The Si-CH₃ bonds are covalent and relatively strong, contributing to the stability of the dimethylsilyl core of the molecule under many reaction conditions.

However, the Si-C bond is not entirely inert and can be cleaved under specific, often harsh, conditions. Cleavage can be promoted by strong electrophiles or nucleophiles. For instance, protodesilylation can occur in the presence of strong acids, where a proton replaces the silyl group. le.ac.uk In some cases, nucleophilic attack at the silicon center, particularly by fluoride (B91410) ions, can lead to the cleavage of the Si-C bond, a principle utilized in various organic transformations. nih.gov

Recent research has also explored the enzymatic cleavage of silicon-carbon bonds in siloxanes, which could have implications for the environmental fate of silicon-containing compounds. nih.gov While these conditions are specialized, they highlight that the Si-C bond can be transformed. In the context of diisothiocyanatodimethylsilane, transformations involving the Si-C bond are less common than reactions at the isothiocyanate or silicon-nitrogen bonds, but an understanding of their stability limits is crucial for defining the scope of its chemical applications. oup.com

Interaction with Surface Hydroxyl Groups

No specific studies on the interaction of diisothiocyanatodimethylsilane with surface hydroxyl groups have been found in the available scientific literature. While the reactivity of other silanes with surface hydroxyl groups is a well-documented area, particularly in the field of surface modification, this specific compound remains uncharacterized in this context. General principles of silane (B1218182) chemistry suggest that the silicon atom in diisothiocyanatodimethylsilane is electrophilic and could potentially react with nucleophilic surface hydroxyl groups. This reaction would likely involve the displacement of one or both of the isothiocyanate groups. However, without experimental or theoretical data, the reaction kinetics, mechanism, and the nature of the resulting surface are purely speculative.

Intramolecular Rearrangements and Tautomerism

There is no available research or data concerning intramolecular rearrangements or tautomerism of diisothiocyanatodimethylsilane. The isothiocyanate group (-N=C=S) itself can exhibit tautomerism in certain molecular contexts, but whether this occurs with diisothiocyanatodimethylsilane is not documented. Similarly, the potential for intramolecular rearrangements, such as the migration of a methyl or isothiocyanate group, has not been investigated. Spectroscopic and computational studies would be necessary to determine the structural dynamics and potential isomeric forms of this molecule.

Lack of Publicly Available Research Hinders Detailed Analysis of Diisothiocyanatodimethylsilane in Polymer Science

A comprehensive review of scientific literature and patent databases reveals a significant gap in the publicly available research on the specific applications of the chemical compound Silane, diisothiocyanatodimethyl-. While the existence of this compound is noted in chemical dictionaries, there is a notable absence of detailed studies investigating its role as a polymerization initiator, a monomer in various polymerization processes, or as a functionalizing agent in polymer matrices. Consequently, a thorough and scientifically robust article on its applications in polymer science and materials engineering, as per the requested detailed outline, cannot be generated at this time.

The isothiocyanate (-N=C=S) functional groups present in diisothiocyanatodimethylsilane suggest a potential for reactivity in polymer chemistry. Isothiocyanates are known to undergo reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity forms the basis for their use in various chemical syntheses and modifications. In the context of polymer science, such functional groups could theoretically be involved in polymerization or in the post-modification of polymers.

For instance, the isothiocyanate groups could potentially react with functional monomers to form copolymers. They might also serve as anchoring points for grafting molecules onto polymer surfaces or act as crosslinking agents to create polymer networks. However, without specific research studies on diisothiocyanatodimethylsilane, any discussion of its role in these applications would be purely speculative.

The field of polymer science heavily relies on empirical data from controlled experiments to validate the utility of any given compound. This includes detailed mechanistic studies, characterization of the resulting polymers, and evaluation of their material properties. For diisothiocyanatodimethylsilane, this body of evidence appears to be missing from the public domain.

Therefore, while the chemical structure of diisothiocyanatodimethylsilane hints at potential applications in polymer modification and synthesis, the lack of dedicated research prevents a detailed and accurate exposition on its specific mechanisms and uses in areas such as radical, anionic, and cationic polymerization, copolymerization, surface grafting, crosslinking, and the formation of interpenetrating polymer networks. Further research and publication in peer-reviewed journals would be necessary to elucidate the practical applications of this compound in materials science.

Diisothiocyanatodimethylsilane as a Coupling Agent in Composite Materials

The efficacy of diisothiocyanatodimethylsilane as a coupling agent would depend on its ability to form stable covalent bonds with both the reinforcement and the matrix. Research would be needed to determine the optimal conditions for its application, including concentration, solvent system, and curing parameters.

Interfacial Adhesion Enhancement Mechanisms

To establish the interfacial adhesion enhancement mechanisms of diisothiocyanatodimethylsilane, studies would need to investigate the chemical reactions occurring at the interface. This would involve surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the chemical bonds formed between the silane and the inorganic filler, as well as between the silane and the polymer matrix. The strength of this adhesion would need to be quantified through mechanical tests like pull-out tests on single fibers or microdroplet tests.

Silane Coupling in Organic-Inorganic Hybrid Composites

Organic-inorganic hybrid composites are materials that combine the properties of both organic polymers and inorganic materials at the molecular or nanometer scale. Diisothiocyanatodimethylsilane could potentially be used to create such hybrids by reacting with both organic precursors and inorganic sol-gel precursors. Research in this area would focus on the synthesis of these hybrids and the characterization of their morphology and properties. The goal would be to understand how the incorporation of diisothiocyanatodimethylsilane influences the final structure and performance of the hybrid material.

Influence on Mechanical and Thermal Response of Composites

The ultimate test for a coupling agent is its impact on the macroscopic properties of the composite material. A thorough investigation would involve manufacturing composite samples with and without diisothiocyanatodimethylsilane and comparing their mechanical and thermal properties.

Mechanical properties of interest would include tensile strength, flexural strength, and impact resistance. Dynamic Mechanical Analysis (DMA) could provide insights into the material's viscoelastic behavior and the effectiveness of stress transfer across the interface.

Due to the lack of specific data for diisothiocyanatodimethylsilane, a representative data table illustrating the kind of information required for such an analysis cannot be generated.

No Theoretical and Computational Chemistry Studies Found for Diisothiocyanatodimethylsilane

Despite a comprehensive search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the chemical compound “Silane, diisothiocyanatodimethyl-” were identified. Consequently, the generation of an in-depth article focusing on its electronic structure, reactivity, and reaction dynamics, as per the requested outline, is not possible at this time.

Extensive queries were conducted to locate research on the electronic and molecular structure, reactivity descriptors, reaction mechanisms, and molecular dynamics of diisothiocyanatodimethylsilane. These searches included terms such as "Density Functional Theory (DFT) studies," "quantum chemical calculations," "transition state characterization," "potential energy surface mapping," and "molecular dynamics simulations" specifically paired with the compound's name.

This absence of dedicated research indicates that the theoretical and computational aspects of this particular silane derivative have likely not been a subject of published scientific investigation. Therefore, the creation of a scientifically accurate and detailed article as outlined in the user's request cannot be fulfilled due to the lack of foundational research data.

Polymer Science and Materials Engineering Applications of Diisothiocyanatodimethysilane

Role as a Crosslinking Agent

One of the primary applications of diisothiocyanatodimethylsilane is as a crosslinking agent for polymers. cfmats.comsinosil.com It can be used to cure silicone elastomers and other polymers that possess nucleophilic groups, such as amines or hydroxyls. rubberworld.comresearchgate.net The reaction between the isothiocyanate groups and the polymer chains forms a three-dimensional network, which enhances the mechanical properties, thermal stability, and solvent resistance of the material. This is particularly relevant in the formulation of specialty silicone rubbers and adhesives.

Utility in Surface Modification

Similar to other isothiocyanate-functionalized silanes, diisothiocyanatodimethylsilane can be employed for the surface modification of various substrates. buffalo.eduethz.ch Although the dimethylsilyl group is less reactive towards surface hydroxyls than a trichlorosilyl (B107488) or trialkoxysilyl group, it can still participate in surface reactions, especially on pre-activated surfaces. The isothiocyanate groups then provide sites for the subsequent attachment of biomolecules or other organic layers, enabling the creation of functionalized surfaces for applications in biosensors, chromatography, and biocompatible coatings. nih.govnih.gov

Precursor in Polymer Synthesis

Diisothiocyanatodimethylsilane can serve as a monomer or a comonomer in the synthesis of novel organosilicon polymers. mdpi.com Its ability to react with a variety of difunctional nucleophiles can lead to the formation of linear or branched polymers with unique properties. For instance, reaction with diamines can yield poly(thiourea)s containing silicon in the polymer backbone, potentially leading to materials with enhanced thermal stability and interesting optical properties.

Theoretical and Computational Chemistry of Diisothiocyanatodimethysilane

Molecular Dynamics Simulations

Intermolecular Interactions and Aggregation Behavior

While no specific data exists for diisothiocyanatodimethylsilane, studies on other organosilicon compounds, such as silane (B1218182) derivatives with aminopropyl groups, highlight the importance of non-covalent interactions. mdpi.com For diisothiocyanatodimethylsilane, one could hypothesize the nature of its intermolecular forces. The molecule possesses polar Si-N and C=S bonds, suggesting that dipole-dipole interactions would play a significant role in the condensed phase. The isothiocyanate groups (–N=C=S) could potentially engage in various intermolecular interactions, including stacking or other forms of association, which would influence its aggregation behavior.

Computational methods could be used to quantify the strength and nature of these interactions. For instance, analysis of the molecular electrostatic potential (ESP) could identify regions of positive and negative charge on the molecular surface, indicating likely sites for intermolecular attraction or repulsion. mdpi.com Molecular dynamics simulations could then model the collective behavior of many diisothiocyanatodimethylsilane molecules, predicting how they might aggregate and what structures these aggregates might adopt. nih.gov Such simulations would provide a theoretical basis for understanding its bulk properties.

Solvent Effects on Reactivity

The reactivity of a compound can be significantly influenced by the surrounding solvent. nih.gov Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction rates and pathways. For diisothiocyanatodimethylsilane, the choice of solvent would be crucial for any chemical transformation it undergoes.

Polar solvents might be expected to interact strongly with the polar Si-NCS fragments of the molecule. The nature of these interactions, whether through dipole-dipole forces or more specific interactions, could be explored using computational models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent models in molecular dynamics simulations could be used to calculate the solvation free energy in various solvents. researchgate.net These calculations would help in predicting the solubility and stability of diisothiocyanatodimethylsilane in different media.

Furthermore, computational studies could investigate how solvents affect specific reactions involving diisothiocyanatodimethylsilane. By modeling a reaction pathway in the gas phase and in different solvents, it would be possible to determine the solvent's effect on the activation energy and reaction thermodynamics. This would provide valuable theoretical predictions for experimental chemists seeking to utilize this compound in synthesis.

Although no specific research has been published on the theoretical and computational chemistry of diisothiocyanatodimethylsilane, the established methodologies within computational chemistry provide a clear roadmap for future investigations. Such studies would be invaluable for a deeper understanding of the fundamental properties of this compound and for predicting its behavior in various chemical environments.

Environmental Chemical Transformations of Diisothiocyanatodimethysilane

Hydrolytic Degradation Pathways

The presence of two reactive isothiocyanate groups bonded to a central silicon atom makes diisothiocyanatodimethylsilane highly susceptible to hydrolysis in aqueous environments. The Si-NCS bond is readily attacked by water, leading to the cleavage of the isothiocyanate groups and the formation of silanols.

Kinetics and pH Dependence of Hydrolysis

The hydrolysis of diisothiocyanatodimethylsilane is expected to proceed rapidly in the presence of water. The rate of this reaction is significantly influenced by the pH of the surrounding medium. Analogous to chlorosilanes, the hydrolysis of the Si-NCS bond is anticipated to be catalyzed by both acidic and basic conditions. uni-wuppertal.deunm.edu

Under acidic conditions, protonation of the nitrogen atom in the isothiocyanate group would make the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, would directly attack the silicon atom, facilitating the cleavage of the Si-NCS bond. The hydrolysis of dichlorodimethylsilane (B41323), a structurally similar compound, is known to be vigorous. uni-wuppertal.de While specific kinetic data for diisothiocyanatodimethylsilane is not available, the table below provides a hypothetical representation of the expected pH dependence on its hydrolysis rate, drawing parallels from the behavior of other reactive silanes. unm.eduresearchgate.net

Interactive Data Table: Hypothetical pH Dependence of Diisothiocyanatodimethylsilane Hydrolysis Rate Constant (k_obs)

| pH | Relative Hydrolysis Rate (k_obs) | Predominant Mechanism |

| 2 | High | Acid-catalyzed |

| 4 | Moderate | Acid-catalyzed |

| 7 | Low | Neutral Hydrolysis |

| 10 | High | Base-catalyzed |

| 12 | Very High | Base-catalyzed |

The hydrolysis of the isothiocyanate group itself is also subject to pH effects. Studies on alkyl isothiocyanates show that their hydrolysis is generally slow in neutral water but is accelerated in both acidic and alkaline conditions. nih.gov

Identification of Hydrolysis Products

The hydrolysis of diisothiocyanatodimethylsilane is a two-step process. The initial and rapid step is the hydrolysis of the two Si-NCS bonds to yield dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂) and two molecules of isothiocyanic acid (HNCS). nlc-bnc.ca

(CH₃)₂Si(NCS)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HNCS

Dimethylsilanediol is a water-soluble and relatively stable intermediate. nlc-bnc.ca However, it can undergo self-condensation reactions, especially under conditions of changing pH and concentration, to form linear or cyclic siloxanes.

Isothiocyanic acid is unstable in aqueous solution and will further hydrolyze to form carbon dioxide and ammonia (B1221849) or, in the presence of amines, can form thiourea (B124793) derivatives. Given that the hydrolysis of the silane (B1218182) can produce intermediates, the ultimate hydrolysis products in an environmental context are expected to be dimethylsilanediol, carbon dioxide, and potentially thiourea or its derivatives. wikipedia.orgacs.org

Table of Expected Hydrolysis Products

| Initial Reactant | Primary Hydrolysis Products | Secondary/Ultimate Products |

| Diisothiocyanatodimethylsilane | Dimethylsilanediol, Isothiocyanic Acid | Polydimethylsiloxanes (from condensation), Carbon Dioxide, Ammonia, Thiourea derivatives |

Photochemical Degradation Mechanisms

Photochemical degradation, driven by sunlight, represents another significant pathway for the transformation of diisothiocyanatodimethylsilane and its hydrolysis products in the environment.

Photoreactivity in Atmospheric and Aquatic Environments

Direct photolysis of diisothiocyanatodimethylsilane is unlikely to be a major degradation pathway as it is not expected to absorb significant amounts of solar radiation reaching the Earth's surface. However, its primary hydrolysis product, dimethylsilanediol, can undergo indirect photolysis in aquatic environments. nih.gov The presence of photosensitizers, such as nitrate (B79036) ions and dissolved organic matter, can generate highly reactive species like hydroxyl radicals (•OH) upon exposure to sunlight. nih.govnih.gov These radicals can then attack dimethylsilanediol.

In the atmosphere, any volatilized diisothiocyanatodimethylsilane or its more volatile hydrolysis products would be susceptible to attack by photochemically generated hydroxyl radicals.

Radical-Initiated Oxidation Processes

Hydroxyl radicals (•OH) are powerful oxidizing agents that can initiate the degradation of dimethylsilanediol. The reaction proceeds through the abstraction of a hydrogen atom from one of the methyl groups, leading to the formation of a carbon-centered radical. This radical can then react with oxygen, leading to a cascade of reactions that ultimately mineralize the compound to silica (B1680970), carbon dioxide, and water. nih.gov Studies have shown that the presence of nitrate ions in water under simulated solar light can lead to the oxidative decomposition of dimethylsilanediol. nih.gov

Biological Transformation Pathways

The ultimate fate of diisothiocyanatodimethylsilane in many environmental compartments will be determined by biological transformation processes. While data on the direct biodegradation of the parent compound is unavailable, the biodegradability of its primary hydrolysis product, dimethylsilanediol, has been investigated.

Several studies have shown that dimethylsilanediol can be biodegraded by various microorganisms, including bacteria and fungi. researchgate.netnih.govresearchgate.net The degradation process typically involves the oxidation of the methyl groups. For instance, some microorganisms can utilize organosilicon compounds as a source of carbon and energy. researchgate.netgoogle.com The biodegradation of dimethylsilanediol ultimately leads to the formation of silica (silicic acid) and carbon dioxide, which are natural components of the environment.

The other significant hydrolysis product, thiourea and its derivatives, are also known to be biodegradable. acs.orgmdpi.com Various microorganisms can utilize these compounds as a source of nitrogen and sulfur.

Enzymatic Degradation Studies

Organosilanes in aqueous environments are susceptible to hydrolysis, a reaction that can be catalyzed by enzymes. gelest.comcfmats.comelsevier.es This process typically involves the cleavage of Si-O-C or Si-N-C bonds, leading to the formation of silanols (Si-OH). gelest.comnih.gov For diisothiocyanatodimethylsilane, hydrolysis would likely convert the isothiocyanate groups (-N=C=S) to corresponding amines and release thiocarbonyl compounds, while the dimethylsilane (B7800572) core would be hydroxylated to form dimethylsilanediol ((CH₃)₂Si(OH)₂).

While the direct enzymatic cleavage of the silicon-carbon (Si-C) bond is considered to be a challenging step, some enzymes have shown the ability to oxidize silanes. For instance, evolved cytochrome P450 enzymes have been demonstrated to catalyze the selective oxidation of Si-H bonds to Si-OH groups. nih.gov Although diisothiocyanatodimethylsilane does not possess a Si-H bond, this highlights the potential for enzymatic systems to interact with and modify silane structures.

The enzymatic degradation of the isothiocyanate group itself is also a consideration. Certain enzymes, such as peroxidases, have been shown to degrade various toxic organic compounds. nih.gov For example, a dye-decolorizing peroxidase from Bacillus subtilis has been found to efficiently degrade mycotoxins in the presence of Mn²⁺. nih.gov While this is not a direct analog, it suggests that oxidative enzymes could potentially play a role in transforming the isothiocyanate functional groups of the molecule.

The biodegradability of modified natural polymers also provides some insight. For instance, chitosan (B1678972) modified with thioglycolic acid showed a decreased rate of enzymatic degradation by lysozyme, pectinase, and cellulase, suggesting that the introduction of thiol-containing groups can influence enzyme accessibility and activity. nih.gov

Table 1: Potential Enzymatic Reactions Related to Diisothiocyanatodimethylsilane Degradation

| Enzyme Class | Potential Action on Diisothiocyanatodimethylsilane Moiety | Potential Products | Supporting Evidence/Analogy |

| Hydrolases | Catalyze hydrolysis of the isothiocyanate groups. | Dimethylsilanediol, amines, thiocarbonates | General mechanism for organosilane hydrolysis. gelest.comelsevier.es |

| Oxidoreductases (e.g., P450s, Peroxidases) | Oxidation of the dimethylsilane core or isothiocyanate groups. | Hydroxylated silanes, oxidized sulfur compounds | Evolved P450s can oxidize Si-H bonds. nih.gov Peroxidases can degrade complex organic molecules. nih.gov |

This table is based on inferred pathways from related compounds, as direct studies on diisothiocyanatodimethylsilane are not currently available.

Microbial Metabolism of Organosilicon Compounds

The microbial metabolism of organosilicon compounds, particularly siloxanes which are structurally related to the silane core of diisothiocyanatodimethylsilane, has been a subject of more extensive research. While previously considered inert, evidence now suggests that various microorganisms can degrade these compounds. nih.govnih.gov

The primary degradation product of polydimethylsiloxanes (PDMS) in the environment is dimethylsilanediol (DMSD), the same compound expected from the hydrolysis of diisothiocyanatodimethylsilane. nih.govdoria.fi Studies have shown that DMSD can be further metabolized by soil microbes. doria.fi The fate of DMSD in the environment is complex, involving partitioning between soil and water, with potential for volatilization from dry soil surfaces. nih.govnih.gov

Several bacterial species have been identified that can utilize organosilicon compounds as a source of energy and carbon. researchgate.net For example, strains of Pseudomonas have been reported to degrade silicone oils under aerobic conditions. nih.gov More recent research has also demonstrated the anaerobic biodegradation of low-molecular-weight siloxanes by microorganisms in sewage sludge. nih.govnih.gov

Specific genera of bacteria have been highlighted for their role in organosilicon compound degradation:

Bacillus: Some species, known as "silicate bacteria," can release silicon from aluminosilicates. researchgate.net

Paracoccus: Strains of Paracoccus have been shown to degrade organosilicon compounds, including silanes and siloxanes, under anaerobic conditions when provided with a suitable electron acceptor like nitrate. google.com

Thauera and Rhodococcus: These genera were found to be abundant in microaerated treatments that showed enhanced biodegradation of polymeric siloxanes. rsc.org

The microbial metabolism of sulfur-containing organic compounds is also well-documented. For example, marine bacteria of the genus Methylophaga are specialists in consuming dimethylsulfide (DMS), using it as a carbon and energy source. nih.gov This suggests that microorganisms possess metabolic pathways for organosulfur compounds, which could potentially be adapted to metabolize the breakdown products of the isothiocyanate groups.

Table 2: Microorganisms Involved in the Degradation of Related Organosilicon and Organosulfur Compounds

| Microorganism Genus | Compound(s) Degraded | Metabolic Conditions | Key Findings |

| Pseudomonas | Silicone oils (PDMS) | Aerobic | Capable of degrading both high- and low-molecular-weight PDMS. nih.gov |

| Paracoccus | Organosilicon compounds, silanes, siloxanes | Anaerobic | Utilizes these compounds as a sole source of energy and carbon with an electron acceptor. google.com |

| Thauera, Rhodococcus | Polymeric siloxanes (PDMS) | Microaerobic | Abundant in cultures showing enhanced PDMS degradation. rsc.org |

| Methylophaga | Dimethylsulfide (DMS) | Aerobic | Specialist DMS consumers in marine environments. nih.gov |

This table provides examples of microbial degradation of compounds structurally or elementally related to diisothiocyanatodimethylsilane.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Diisothiocyanatodimethylsilane Reactions

While specific catalytic systems for diisothiocyanatodimethylsilane are not yet extensively documented, the reactivity of the isothiocyanate group suggests a rich field for exploration. Future research could focus on developing catalysts that can precisely control the reactions of this compound, leading to novel materials and chemical intermediates.

Potential research avenues include:

Lewis Acid Catalysis: Investigating the use of Lewis acids to activate the C=N bond of the isothiocyanate group, thereby facilitating reactions with a wider range of nucleophiles under milder conditions. This could enable the synthesis of complex organosilicon compounds that are otherwise difficult to access.

Transition Metal Catalysis: Exploring transition metal complexes to catalyze novel transformations of diisothiocyanatodimethylsilane. For instance, catalysts could be designed to promote polymerization reactions, leading to new types of silicone polymers with tailored properties.

Organocatalysis: The development of small organic molecule catalysts for stereoselective additions to the isothiocyanate groups could open pathways to chiral organosilicon compounds, which are of significant interest in pharmaceuticals and materials science.

A key challenge in this area will be the management of the reactivity of the Si-NCS bond to prevent undesired side reactions and to achieve high selectivity towards the desired products.

Integration into Advanced Manufacturing Technologies (e.g., 3D Printing)

The potential for diisothiocyanatodimethylsilane to act as a crosslinking agent or a reactive monomer makes it a candidate for inclusion in advanced manufacturing processes like 3D printing (additive manufacturing). The isothiocyanate groups can readily react with nucleophiles such as amines or alcohols, providing a mechanism for curing or solidification.

Future research in this area could explore:

Vat Photopolymerization: Formulating resins for stereolithography (SLA) or digital light processing (DLP) where diisothiocyanatodimethylsilane is a component. Upon exposure to light (potentially with a photoinitiator), the isothiocyanate groups could react with a polyol or polyamine matrix to form a crosslinked, solid object. The inclusion of the silane (B1218182) moiety would be expected to enhance thermal stability and hydrophobicity of the printed parts.

Material Jetting: Investigating the use of diisothiocyanatodimethylsilane as a component in "inks" for material jetting. The reaction of the jetted material upon deposition could be triggered by temperature changes or by co-jetting a reactive species.

Extrusion-Based Printing: Developing filaments for fused deposition modeling (FDM) that incorporate diisothiocyanatodimethylsilane. The thermal extrusion process could be designed to initiate crosslinking reactions, resulting in printed objects with enhanced mechanical properties compared to standard thermoplastics.

A significant hurdle to overcome would be the formulation of stable, printable materials that only react under the specific conditions of the 3D printing process.

Bio-Inspired Materials Design Utilizing Silane Reactivity

Bio-inspired materials science seeks to mimic the structures and functions of biological materials. The reactivity of diisothiocyanatodimethylsilane could be harnessed to create materials with properties inspired by nature.

Potential research directions include:

Self-Healing Materials: The reactive isothiocyanate groups could be encapsulated within a polymer matrix. Upon damage, the capsules would rupture, releasing the silane compound to react with atmospheric moisture or with functional groups in the matrix to "heal" the crack. The dimethylsilane (B7800572) backbone would contribute to the flexibility and durability of the healed material.

Adhesive Materials: The isothiocyanate groups can form strong covalent bonds with a variety of surfaces, particularly those bearing amine or hydroxyl groups, which are common in biological tissues. This suggests the potential to develop bio-adhesives based on diisothiocyanatodimethylsilane for medical or dental applications.

Superhydrophobic Surfaces: Silanes are well-known for their ability to create water-repellent surfaces. By incorporating diisothiocyanatodimethylsilane into coatings, it may be possible to create superhydrophobic surfaces that mimic the self-cleaning properties of the lotus (B1177795) leaf. The isothiocyanate groups could serve to covalently bond the coating to the underlying substrate.

The biocompatibility of the reaction products would be a critical consideration for any application in the biomedical field.

Exploration of Diisothiocyanatodimethylsilane in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The isothiocyanate groups of diisothiocyanatodimethylsilane, with their potential for hydrogen bonding and other non-covalent interactions, make this compound an interesting building block for supramolecular assemblies.

Future research could focus on:

Crystal Engineering: Studying the crystal packing of diisothiocyanatodimethylsilane and its derivatives to understand how non-covalent interactions direct the formation of specific solid-state architectures. This could lead to the design of new crystalline materials with tailored optical or electronic properties.

Host-Guest Chemistry: Investigating the ability of diisothiocyanatodimethylsilane to act as a guest molecule within larger host molecules, or to be modified to create novel host molecules. The isothiocyanate groups could serve as recognition sites for specific guest species.

Self-Assembled Monolayers (SAMs): Exploring the formation of SAMs of diisothiocyanatodimethylsilane on various substrates. The isothiocyanate groups could provide a handle for further functionalization of the surface, allowing for the creation of complex, patterned surfaces with controlled chemical and physical properties.

The interplay between the covalent chemistry of the isothiocyanate groups and the non-covalent forces that govern supramolecular assembly will be a key area of investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.